Cas no 2098006-22-3 (methyl 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidate)

Methyl 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidate is a heterocyclic compound featuring a thiophene-pyrazole core with an imidate ester functional group. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for constructing biologically active molecules. The thiophene and pyrazole moieties enhance binding affinity and electronic properties, making it valuable in ligand design and medicinal chemistry. The propanimidate group offers reactivity for further functionalization, enabling derivatization into amides or amidines. Its well-defined synthetic route ensures consistent purity, supporting reproducible results in research and development. The compound’s stability under standard conditions facilitates handling and storage.
methyl 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidate structure
2098006-22-3 structure
Product Name:methyl 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidate
CAS No:2098006-22-3
MF:C11H13N3OS
MW:235.305420637131
CID:5727287
PubChem ID:121212382
Update Time:2025-06-08

methyl 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanimidate
    • methyl 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidate
    • 2098006-22-3
    • F2198-3271
    • AKOS026722574
    • 1H-Pyrazole-4-propanimidic acid, 3-(2-thienyl)-, methyl ester
    • Inchi: 1S/C11H13N3OS/c1-15-10(12)5-4-8-7-13-14-11(8)9-3-2-6-16-9/h2-3,6-7,12H,4-5H2,1H3,(H,13,14)
    • InChI Key: VNTBOLVIVJURAB-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=C(C=NN1)CCC(=N)OC

Computed Properties

  • Exact Mass: 235.07793322g/mol
  • Monoisotopic Mass: 235.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 90Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 426.7±55.0 °C(Predicted)
  • pka: 13.78±0.50(Predicted)

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Additional information on methyl 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidate

Methyl 3-(3-(thiophen-2-yl-1H-pyrazol-4-yl)propanimidate) and Its Significance in Modern Chemical Biology

Methyl 3-(3-(thiophen-2-yl-1H-pyrazol-4-yl)propanimidate), with the CAS number 2098006-22-3, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This molecule, characterized by its thiophen-2-yl and pyrazol-4-yl substituents, represents a promising candidate for further exploration in drug discovery and therapeutic development.

The structural framework of Methyl 3-(3-(thiophen-2-yl-1H-pyrazol-4-yl)propanimidate) incorporates key pharmacophoric elements that are known to interact with biological targets. The presence of the thiophen-2-yl ring enhances the molecule's ability to penetrate biological membranes, while the pyrazol-4-yl moiety contributes to its binding affinity for specific enzymes and receptors. These features make it an attractive scaffold for designing novel bioactive compounds.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. Among these, thiophene and pyrazole derivatives have shown remarkable potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The compound Methyl 3-(3-(thiophen-2-yl-1H-pyrazol-4-yl)propanimidate) is no exception, as it combines the favorable properties of both thiophen-2-yl and pyrazol-4-yl groups to exhibit promising pharmacological effects.

The synthesis of Methyl 3-(3-(thiophen-2-yl-1H-pyrazol-4-yl)propanimidate) involves a series of well-established organic reactions that highlight the versatility of modern synthetic methodologies. The introduction of the pyrazol-4-yl group onto the propanimidate backbone is particularly noteworthy, as it enhances the molecule's interaction with biological targets through hydrogen bonding and hydrophobic interactions. This structural feature has been leveraged in the design of inhibitors targeting enzymes such as kinases and phosphodiesterases.

The compound's potential applications extend to the development of novel therapeutic agents. For instance, studies have suggested that derivatives of Methyl 3-(3-(thiophen-2-yl-1H-pyrazol-4-yloxy)methanamine) may exhibit inhibitory effects on certain kinases, which are overexpressed in various cancers. The ability of this compound to modulate kinase activity could pave the way for new treatment strategies against these diseases.

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